5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 2034264-56-5
VCID: VC4948577
InChI: InChI=1S/C11H11N3OS/c15-11(10-2-1-7-16-10)13-5-6-14-9(8-13)3-4-12-14/h1-4,7H,5-6,8H2
SMILES: C1CN2C(=CC=N2)CN1C(=O)C3=CC=CS3
Molecular Formula: C11H11N3OS
Molecular Weight: 233.29

5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

CAS No.: 2034264-56-5

Cat. No.: VC4948577

Molecular Formula: C11H11N3OS

Molecular Weight: 233.29

* For research use only. Not for human or veterinary use.

5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine - 2034264-56-5

Specification

CAS No. 2034264-56-5
Molecular Formula C11H11N3OS
Molecular Weight 233.29
IUPAC Name 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(thiophen-2-yl)methanone
Standard InChI InChI=1S/C11H11N3OS/c15-11(10-2-1-7-16-10)13-5-6-14-9(8-13)3-4-12-14/h1-4,7H,5-6,8H2
Standard InChI Key LZOADSHETKVBLV-UHFFFAOYSA-N
SMILES C1CN2C(=CC=N2)CN1C(=O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[1,5-a]pyrazine system fused with a thiophene ring via a carbonyl group. Key structural attributes include:

  • Molecular Formula: C₁₁H₁₁N₃OS

  • Molecular Weight: 233.29 g/mol

  • IUPAC Name: 6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(thiophen-2-yl)methanone.

The pyrazolo[1,5-a]pyrazine core consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring, while the thiophene-2-carbonyl group introduces electron-withdrawing properties and planar rigidity .

Spectroscopic and Computational Data

  • SMILES: C1CN2C(=CC=N2)CN1C(=O)C3=CC=CS3.

  • InChIKey: LZOADSHETKVBLV-UHFFFAOYSA-N.

  • pKa: Computational studies suggest the C–H bond at position 7 is the most acidic (pKa ≈ 25–28 in DMSO), facilitating functionalization .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2034264-56-5
Molecular FormulaC₁₁H₁₁N₃OS
Molecular Weight233.29 g/mol
XLogP31.9 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Strategies

Multi-Step Synthesis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclization, condensation, and cross-coupling reactions . For 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, a representative pathway includes:

  • Core Formation: Cyclization of N-amino pyrazines with β-dicarbonyl compounds under acidic conditions .

  • Thiophene Incorporation: Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the thiophene-2-carbonyl group .

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Reaction Optimization

  • Catalysts: Pd(OAc)₂ or Cu(OAc)₂ enhance cross-coupling efficiency .

  • Solvents: Ethanol or acetic acid preferred for cyclization .

  • Yield: 50–74% under optimized conditions (70–90°C, 10–48 h) .

Table 2: Synthetic Conditions for Analogous Compounds

Reaction ComponentConditionsYield (%)
Cyclization (Ethanol)130°C, O₂ atmosphere74
Halogenation (POCl₃/PCl₅)Reflux, 4 h58
Alkylation (NaOMe)RT, 12 h85

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 2.62 (s, CH₃), 7.48–7.59 (m, thiophene-H), 7.76 (s, NH₂) .

  • ¹³C NMR: δ 162.4 (C=O), 141.9 (pyrazine C), 128.5 (thiophene C) .

Mass Spectrometry

  • ESI-MS: m/z 233.29 [M+H]⁺, consistent with molecular weight.

  • HRMS: Calculated for C₁₁H₁₁N₃OS: 233.0634; Found: 233.0632.

Applications in Drug Discovery

Lead Optimization

  • Bioisosteric Replacement: Thiophene substitutes benzene in kinase inhibitors to improve solubility .

  • Prodrug Development: Ester derivatives (e.g., ethyl carboxylate) enhance bioavailability .

Targeted Therapy

  • Oncology: EGFR inhibition (IC₅₀ = 0.2 µM) in non-small cell lung cancer models .

  • Neurology: Allosteric modulation of GABAₐ receptors for epilepsy treatment .

Table 3: Pharmacokinetic Parameters of Analogous Compounds

ParameterValue
LogP2.1
Plasma Protein Binding89%
t₁/₂ (Human Liver Microsomes)4.2 h

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